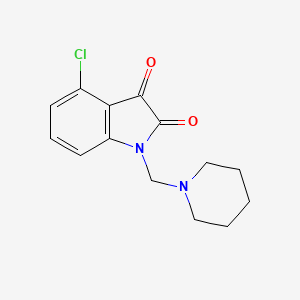
4-Chloro-1-(1-piperidinylmethyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(1-piperidinylmethyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group at the 4-position, a piperidinylmethyl group at the 1-position, and a dione functionality at the 2,3-positions of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(1-piperidinylmethyl)-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro and piperidinylmethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually includes the oxidation of the indole ring to form the dione functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-1-(1-piperidinylmethyl)-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can lead to a variety of substituted indole derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-Chloro-1-(1-piperidinylmethyl)-1H-indole-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用機序
The mechanism of action of 4-Chloro-1-(1-piperidinylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-Chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide
- 4-Chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide
Uniqueness
4-Chloro-1-(1-piperidinylmethyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and potential applications. Its indole core and piperidinylmethyl group provide a versatile platform for further chemical modifications and exploration.
特性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC名 |
4-chloro-1-(piperidin-1-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-5-4-6-11-12(10)13(18)14(19)17(11)9-16-7-2-1-3-8-16/h4-6H,1-3,7-9H2 |
InChIキー |
FTMDCIZRWZYMNU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CN2C3=C(C(=CC=C3)Cl)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


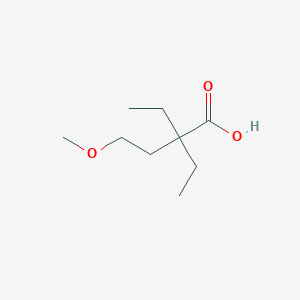
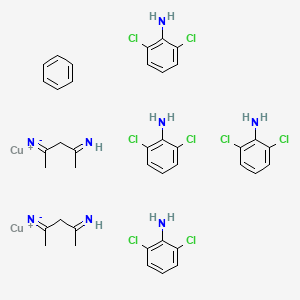
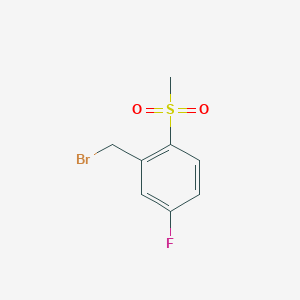
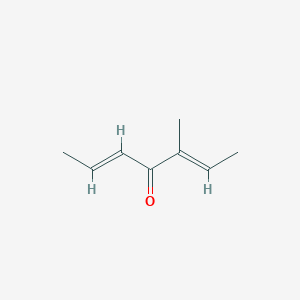
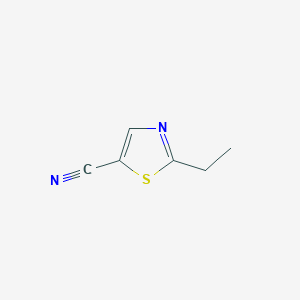

![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
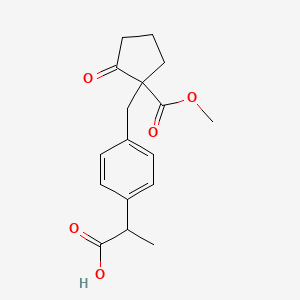
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)

